1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of indazole, indole, and pyrrolidine moieties
Preparation Methods
The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of the indazole and indole intermediates. These intermediates are then coupled through a series of reactions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole and indazole rings can be oxidized under specific conditions, leading to the formation of quinone-like structures.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Scientific Research Applications
1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other indazole and indole derivatives, such as:
1-(4-fluoro-1-methyl-1H-indazol-5-yl)-3-(2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)-1,3-dihydro-2H-imidazol-2-one hydrochloride: This compound shares structural similarities but differs in its specific substituents and overall molecular configuration.
1-(1H-Indazol-4-yl)-3-((1-Phenyl-1H-Pyrazol-5-yl)methyl)urea: Another related compound with potential pharmacological applications.
Properties
Molecular Formula |
C23H22FN5O3 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H22FN5O3/c1-32-15-5-6-18-16(10-15)13(11-26-18)7-8-25-23(31)14-9-20(30)29(12-14)22-21-17(24)3-2-4-19(21)27-28-22/h2-6,10-11,14,26H,7-9,12H2,1H3,(H,25,31)(H,27,28) |
InChI Key |
SDVVNOKDLFIIRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CC(=O)N(C3)C4=NNC5=C4C(=CC=C5)F |
Origin of Product |
United States |
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